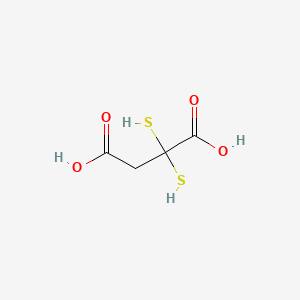

2,2-Disulfanylbutanedioic acid

Description

However, a structurally related isomer, 2,3-disulfanylbutanedioic acid (synonyms: dimercaptosuccinic acid, succimer), is well-documented in . This compound (C₄H₆O₄S₂) features two sulfhydryl (-SH) groups at the 2 and 3 positions of a succinic acid backbone. It is a chelating agent used clinically to treat heavy metal poisoning due to its ability to bind toxic metals like lead and mercury .

This suggests either a nomenclature discrepancy (e.g., a typographical error) or that the compound is hypothetical or less studied. For this article, comparisons will focus on structurally and functionally related compounds, including 2,3-disulfanylbutanedioic acid, 2-(acetylsulfanyl)butanedioic acid, and benzidine-2,2'-disulphonic acid.

Properties

IUPAC Name |

2,2-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKYAILCOIEKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Disulfanylbutanedioic acid can be synthesized through the reaction of maleic anhydride with hydrogen sulfide, followed by oxidation. The reaction typically involves the following steps:

Reaction with Hydrogen Sulfide: Maleic anhydride reacts with hydrogen sulfide in the presence of a catalyst to form 2,3-dimercaptosuccinic acid.

Oxidation: The resulting compound is then oxidized to form 2,2-disulfanylbutanedioic acid.

Industrial Production Methods: Industrial production of 2,2-disulfanylbutanedioic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Disulfanylbutanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide bonds.

Reduction: The compound can be reduced to break disulfide bonds, forming thiol groups.

Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Disulfide derivatives.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Disulfanylbutanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.

Biology: Employed in studies involving metal ion homeostasis and detoxification.

Medicine: Utilized in chelation therapy for treating heavy metal poisoning, such as lead, mercury, and arsenic poisoning.

Mechanism of Action

The primary mechanism of action of 2,2-disulfanylbutanedioic acid involves its ability to chelate heavy metals. The compound forms strong complexes with metal ions, which are then excreted from the body. This chelation process involves the binding of metal ions to the thiol groups of the compound, forming stable, water-soluble complexes that are eliminated via the kidneys .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

2.1.1 2,3-Disulfanylbutanedioic Acid (Succimer)

- Molecular Formula : C₄H₆O₄S₂ .

- Physical Properties: Melting point: 196–198°C (decomposes) . Solubility: Insoluble in water, soluble in alkaline solutions, and slightly soluble in methanol .

- Applications :

2.1.2 2-(Acetylsulfanyl)butanedioic Acid

- Molecular Formula : C₆H₈O₅S ().

- Key Features :

- Contains an acetyl-protected thiol group at the 2-position.

- Likely serves as a synthetic precursor or stabilized form of thiol-containing acids.

- Contrast with Succimer :

- The acetyl group reduces thiol reactivity, limiting its utility in metal chelation.

2.1.3 Benzidine-2,2'-disulphonic Acid

- Molecular Formula : C₁₂H₁₀N₂O₆S₂ ().

- Properties :

- Contains sulfonic acid groups (-SO₃H), which are strongly acidic and water-soluble.

- Applications :

- Contrast with Succimer :

- Sulfonic acids are less effective as chelators but excel in industrial applications due to their acidity and stability.

2.2 Comparative Data Table

2.3 Mechanistic and Functional Differences

Chelation Capacity :

Stability and Reactivity :

Biological Activity

2,2-Disulfanylbutanedioic acid, also known as dithiobisbutyric acid, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two thiol groups connected by a butanedioic acid backbone. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 2,2-Disulfanylbutanedioic acid is with a molecular weight of 190.22 g/mol. The structure can be represented as follows:

This compound's disulfide bond contributes to its reactivity and ability to interact with various biological targets.

Antioxidant Properties

One of the significant biological activities of 2,2-Disulfanylbutanedioic acid is its antioxidant capacity. Research indicates that compounds containing disulfide groups can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of chronic diseases associated with oxidative damage.

Enzyme Inhibition

Preliminary studies suggest that 2,2-Disulfanylbutanedioic acid may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of 2,2-Disulfanylbutanedioic acid on neuronal cells exposed to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The proposed mechanism involved the modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 45 ± 5 | 75 ± 7 |

| Reactive Oxygen Species (ROS) Levels | High | Low |

| Glutathione Levels (µM) | 5 ± 1 | 15 ± 2 |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of 2,2-Disulfanylbutanedioic acid in a model of induced inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with the compound.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| TNF-α | 120 ± 10 | 60 ± 8 |

| IL-6 | 150 ± 12 | 70 ± 9 |

The biological activities of 2,2-Disulfanylbutanedioic acid are attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The disulfide bond allows for electron transfer processes that neutralize free radicals.

- Enzyme Interaction : The compound may bind to active sites on enzymes like AChE and BChE, inhibiting their activity through competitive inhibition or allosteric modulation.

- Cell Signaling Pathways : It may influence signaling pathways involved in inflammation and apoptosis, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.